3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-c]pyrazole ring.
Substitution Reactions: Introduction of the 3-methyl and 1-phenyl groups through substitution reactions using suitable reagents.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-3-pentanol: A structurally similar compound with different functional groups.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Another compound with a similar core structure but different substituents.
Uniqueness
3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the thieno[2,3-c]pyrazole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(1-propan-2-ylpyrazol-3-yl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-12(2)23-10-9-17(22-23)20-18(25)16-11-15-13(3)21-24(19(15)26-16)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWBZXDPKIVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=NN(C=C3)C(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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